![molecular formula C12H14N2O3S B1386778 (5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid CAS No. 1105190-90-6](/img/structure/B1386778.png)
(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
Übersicht
Beschreibung
“(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid” is a chemical compound with the CAS Number: 1105190-90-6 . It has a molecular weight of 266.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 266.32 . The InChI code for this compound is 1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16) , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The thiazoloquinazolinone scaffold present in this compound is structurally similar to purine bases, which are integral to DNA and RNA. This similarity allows it to bind effectively to biological targets, potentially interfering with the replication of cancer cells. Research indicates that derivatives of thiazoloquinazolinone exhibit significant antitumor activities .
Antibacterial Properties
Compounds with the thiazoloquinazolinone moiety have been shown to possess high antibacterial properties. This is particularly valuable in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazoloquinazolinone derivatives make them candidates for the treatment of chronic inflammatory diseases. They can be used to synthesize molecules that modulate inflammatory pathways .
Synthesis of Biologically Active Indole Derivatives
Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology. The compound can be used as an intermediate in the synthesis of indole derivatives, which have applications in treating various disorders .
Antiviral Agents
The structural versatility of thiazoloquinazolinone allows for the creation of derivatives that can act as potent antiviral agents. These compounds can be designed to inhibit the replication of viruses, offering a pathway for new antiviral drug development .
Antidiabetic Drug Development
The reactivity of the active methylene group in thiazoloquinazolinone derivatives makes them suitable for functionalization in antidiabetic drug development. They can be tailored to interact with biological targets involved in glucose metabolism .
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating these effects. Thiazoloquinazolinone derivatives can be explored for their antioxidant properties, contributing to the prevention of oxidative damage .
Antimicrobial and Antifungal Applications
Beyond antibacterial properties, thiazoloquinazolinone derivatives also show promise in antimicrobial and antifungal applications. They can be part of the synthesis of compounds targeting a wide range of pathogenic fungi and microbes .
Eigenschaften
IUPAC Name |
2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCPRLIIIVMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



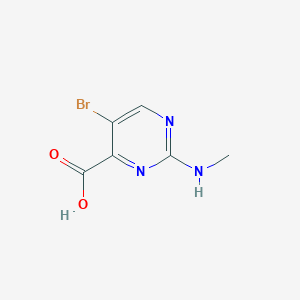
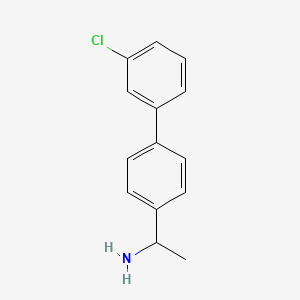
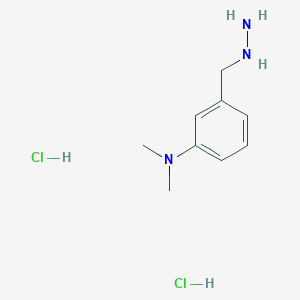
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)

![2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride](/img/structure/B1386704.png)
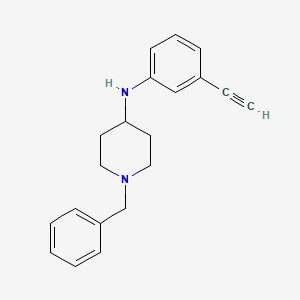

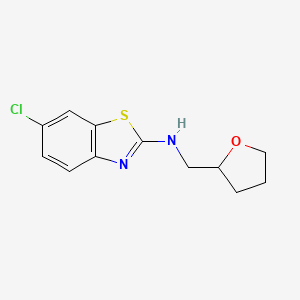
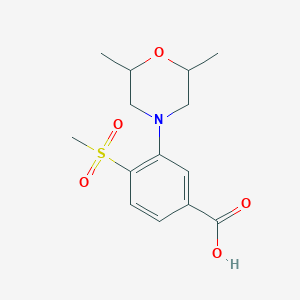
![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
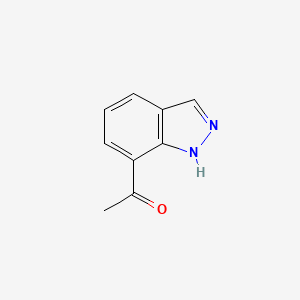
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1386717.png)